molecular formula C4H2FNO3 B566237 2-Fluorooxazole-4-carboxylic acid CAS No. 1167056-76-9

2-Fluorooxazole-4-carboxylic acid

Cat. No.: B566237
CAS No.: 1167056-76-9
M. Wt: 131.062
InChI Key: CFDLNDSXMCHEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorooxazole-4-carboxylic acid is a heterocyclic organic compound that features a fluorine atom attached to the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorooxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of fluorinated precursors with carboxylic acid derivatives, followed by cyclization to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorooxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

2-Fluorooxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Fluorooxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological pathways .

Comparison with Similar Compounds

  • Oxazole-4-carboxylic acid
  • 2-Methyl-oxazole-4-carboxylic acid
  • 2-Chloro-oxazole-4-carboxylic acid

Uniqueness: 2-Fluorooxazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine substitution often results in enhanced stability, increased lipophilicity, and improved binding interactions compared to its non-fluorinated counterparts .

Properties

IUPAC Name

2-fluoro-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FNO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDLNDSXMCHEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.